N-(3-butoxypropyl)-3-iodobenzamide
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Overview
Description
N-(3-butoxypropyl)-3-iodobenzamide is an organic compound that features an iodinated benzamide structure with a butoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the butoxypropyl group. One common method includes:
Iodination: The benzamide precursor is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.
Alkylation: The iodinated benzamide is then reacted with 3-butoxypropyl bromide in the presence of a base like potassium carbonate to introduce the butoxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
N-(3-butoxypropyl)-3-iodobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in cancer therapy due to its ability to interact with melanin.
Material Science: Its unique properties make it suitable for use in the development of novel materials, such as coatings and polymers.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The butoxypropyl side chain enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The iodinated benzamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-butoxypropyl)-2-iodobenzamide
- N-(3-butoxypropyl)-4-methoxybenzenesulfonamide
- N-(3-butoxypropyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-butoxypropyl)-3-iodobenzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the butoxypropyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-butoxypropyl)-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-2-3-9-18-10-5-8-16-14(17)12-6-4-7-13(15)11-12/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSRXXKRQZAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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